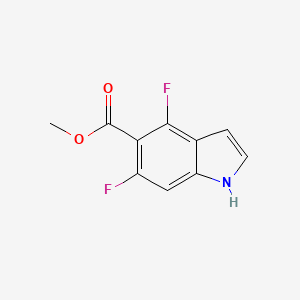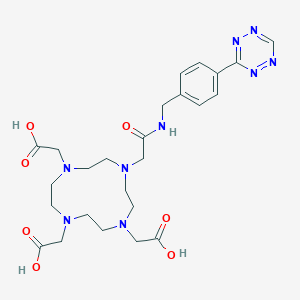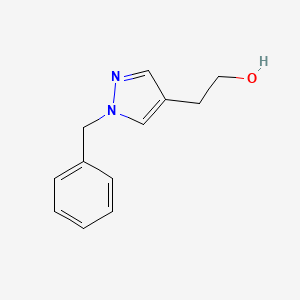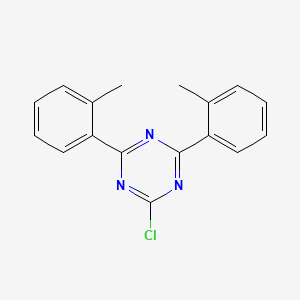![molecular formula C5H11ClS2 B13345582 Ethane, 1-methylthio-2-[(2-chloroethyl)thio]-](/img/structure/B13345582.png)
Ethane, 1-methylthio-2-[(2-chloroethyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloroethyl)(2-(methylthio)ethyl)sulfane, also known as 2-chloroethyl methyl sulfide, is an organic compound with the molecular formula C3H7ClS. It is a colorless to light yellow liquid with a characteristic sulfurous odor. This compound is known for its reactivity and is used in various chemical synthesis processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethyl)(2-(methylthio)ethyl)sulfane typically involves the reaction of 2-chloroethyl sulfide with methyl chloride. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of (2-Chloroethyl)(2-(methylthio)ethyl)sulfane involves the use of β-hydroxyethyl methyl sulfide dissolved in dry chloroform. Thionyl chloride is added to this solution while stirring and heating. After the reaction is complete, chloroform is removed by distillation under reduced pressure, and the product is collected .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloroethyl)(2-(methylthio)ethyl)sulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted ethyl sulfides.
Wissenschaftliche Forschungsanwendungen
(2-Chloroethyl)(2-(methylthio)ethyl)sulfane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of pesticides and other chemicals
Wirkmechanismus
The mechanism of action of (2-Chloroethyl)(2-(methylthio)ethyl)sulfane involves its reactivity with nucleophiles. The chlorine atom can be displaced by nucleophiles, leading to the formation of various products. This reactivity is due to the electron-withdrawing effect of the chlorine atom, which makes the carbon atom more susceptible to nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroethyl ethyl sulfide: Similar structure but with an ethyl group instead of a methyl group.
Sulfur mustard: A well-known chemical warfare agent with similar reactivity.
2-Chloroethyl methyl ether: Similar reactivity but with an ether linkage instead of a sulfide
Uniqueness
(2-Chloroethyl)(2-(methylthio)ethyl)sulfane is unique due to its specific reactivity profile and its applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in organic synthesis .
Eigenschaften
Molekularformel |
C5H11ClS2 |
|---|---|
Molekulargewicht |
170.7 g/mol |
IUPAC-Name |
1-(2-chloroethylsulfanyl)-2-methylsulfanylethane |
InChI |
InChI=1S/C5H11ClS2/c1-7-4-5-8-3-2-6/h2-5H2,1H3 |
InChI-Schlüssel |
LSGCLBQBQTUDIN-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCSCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-[(1,4-Dibromobenzene-2,5-diyl)bis(ethane-2,1-diyl)]-1,4-dibromobenzene](/img/structure/B13345509.png)

![2-Carboxy-5,5-dimethyl-3a,4,5,6,7,7a-hexahydrothiazolo[5,4-c]pyridin-5-ium iodide lithium salt](/img/structure/B13345515.png)



![4-(2-Methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13345532.png)
![Benzenesulfonylfluoride, 4-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13345540.png)
![7-Oxabicyclo[4.1.0]heptan-3-ol](/img/structure/B13345544.png)

![tert-Butyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13345554.png)


